molecular formula C12H13NO5 B4987598 3-(3-Carboxypropanamido)-4-methylbenzoic acid

3-(3-Carboxypropanamido)-4-methylbenzoic acid

Cat. No.: B4987598
M. Wt: 251.23 g/mol
InChI Key: QLUUIIDXMPFVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Carboxypropanamido)-4-methylbenzoic acid is an organic compound with the chemical formula C11H11NO5.

Preparation Methods

The synthesis of 3-(3-Carboxypropanamido)-4-methylbenzoic acid can be achieved through the acylation of steroid alcohols with 3-carboxypropanamido acids. This process involves the esterification of the carboxy group of the succinic acid residue . The reaction conditions typically include the use of thionyl chloride and other reagents to facilitate the esterification process

Chemical Reactions Analysis

3-(3-Carboxypropanamido)-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Carboxypropanamido)-4-methylbenzoic acid has several scientific research applications:

    Corrosion Inhibition: It has been studied as a potential corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium.

    Drug Delivery Systems and Nanotechnology:

    Decarboxylative Hydroxylation: It can be used in the decarboxylative hydroxylation to synthesize phenols from benzoic acids, a process that involves photoinduced ligand-to-metal charge transfer-enabled radical decarboxylative carbometalation.

    Anti-Trypanosomal Agents: Derivatives of this compound have been studied as potential trans-sialidase inhibitors and anti-trypanosomal agents, indicating its potential in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(3-Carboxypropanamido)-4-methylbenzoic acid involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. In drug delivery systems, it can form stable complexes with drugs, enhancing their stability and bioavailability.

Comparison with Similar Compounds

3-(3-Carboxypropanamido)-4-methylbenzoic acid can be compared with other benzoic acid derivatives, such as:

    Benzoic Acid: A simple aromatic carboxylic acid used as a food preservative and in the synthesis of various chemicals.

    Para-Hydroxybenzoic Acid: Known for its use in the production of parabens, which are used as preservatives in cosmetics and pharmaceuticals.

    3,4-Dihydroxybenzoic Acid: Used in the synthesis of various pharmaceuticals and as an antioxidant.

Properties

IUPAC Name

3-(3-carboxypropanoylamino)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7-2-3-8(12(17)18)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUUIIDXMPFVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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